molecular formula C8H6F3N3 B2988156 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine CAS No. 2416228-85-6

2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Cat. No. B2988156
CAS RN: 2416228-85-6
M. Wt: 201.152
InChI Key: CCPLWIXNEYHUIS-UHFFFAOYSA-N
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Description

“2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine” is a derivative of pyrazolopyridine . Pyrazolopyridines are a class of compounds that have shown significant biological activity . They are heterocyclic building blocks with useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine”, has been a topic of interest in the field of agrochemical and pharmaceutical ingredients . The synthesis involves various processes, including scaffold hopping and computer-aided drug design . The synthesis of these derivatives is an important area of organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine” is characterized by the presence of a pyrazole and a pyridine ring . The pyrazole ring can act as a weak base or acid, with possible strength highly dependent on the nature of their substituent groups .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . The chemical reactions involved in the synthesis of these derivatives are complex and involve multiple steps .

Scientific Research Applications

Mechanoluminescence and OLED Applications

One notable application of 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine derivatives is in the field of mechanoluminescence and organic light emitting diodes (OLEDs). Research on Pt(II) complexes with chelates derived from similar compounds has demonstrated significant photophysical properties. For instance, certain complexes exhibit mechanoluminescence, a phenomenon where materials emit light under mechanical stress, and concentration-dependent photoluminescence when embedded in a poly(methyl methacrylate) matrix. These complexes have been utilized in OLEDs, showing high efficiency and stable chromaticity, making them promising for display and lighting technologies (Huang et al., 2013).

Heterocyclic Compound Synthesis

The molecule also finds application in the synthesis of heterocyclic compounds. For instance, acylation reactions involving similar pyrazolo[3,4-b]pyridine derivatives have facilitated the efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. These reactions are crucial in developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Ibrahim et al., 2011).

Biomedical Applications

In biomedical research, pyrazolo[3,4-b]pyridines, closely related to 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine, have been extensively studied for their therapeutic potential. These compounds have shown promise in various biomedical applications due to their versatile chemical structure allowing for the incorporation of different substituents, thereby modulating their biological activity (Donaire-Arias et al., 2022).

Photophysical Studies

Research on compounds like 2-(1H-pyrazol-5-yl)pyridines, which share structural similarities with 2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine, has contributed to our understanding of photoreactions and photophysical processes. These studies have highlighted the diverse photoreactions that such compounds can undergo, including excited-state intramolecular and intermolecular proton transfers, offering insights into their potential applications in developing new photoluminescent materials (Vetokhina et al., 2012).

Coordination Chemistry and Luminescent Compounds

The coordination chemistry of pyrazolo[3,4-b]pyridines and their derivatives has been extensively explored, revealing their utility in synthesizing luminescent compounds. These studies have shown that such compounds can serve as versatile ligands in creating luminescent lanthanide compounds and transition metal complexes with unique photophysical properties, applicable in sensors, OLEDs, and biological imaging (Halcrow, 2005).

Future Directions

The future directions for “2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine” and related compounds involve further exploration of their potential in various fields, including the agrochemical, pharmaceutical, and functional materials fields . The development of novel applications of these compounds is an ongoing area of research .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c1-14-4-5-2-6(8(9,10)11)3-12-7(5)13-14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPLWIXNEYHUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine

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